

Thermochemical Data for 2-Bromo-5-methylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-methylphenol

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Introduction

2-Bromo-5-methylphenol is a substituted aromatic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of its physicochemical and thermochemical properties is crucial for its effective utilization in research and development. This technical guide provides a summary of the available data for **2-Bromo-5-methylphenol**, with a focus on its physical properties and a detailed experimental protocol for its synthesis. It is important to note that comprehensive experimental thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are not readily available in the current scientific literature.

Physical and Chemical Properties

While direct experimental thermochemical data is limited, a number of key physical and chemical properties for **2-Bromo-5-methylphenol** have been reported. These are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₇ BrO	[1]
Molecular Weight	187.03 g/mol	[1]
CAS Number	14847-51-9	[1]
Appearance	Off-White Crystalline Solid	[2]
Melting Point	62 °C	[2]
Boiling Point	206-208 °C at 731 Torr	[2]
pKa (Predicted)	8.54 ± 0.10	[2]
Water Solubility	Slightly soluble in Chloroform and DMSO	[2]

Experimental Protocols: Synthesis of 2-Bromo-5-methylphenol

A common method for the synthesis of **2-Bromo-5-methylphenol** is via the diazotization of 6-amino-m-cresol followed by a Sandmeyer-type reaction.[3]

Materials:

- 6-amino-m-cresol
- Sodium nitrite (NaNO₂)
- 48% Hydrobromic acid (HBr)
- Copper(I) bromide (CuBr)
- Ice
- Ether
- Magnesium sulfate (MgSO₄)

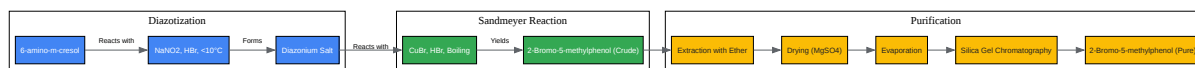
- Hexanes
- Ethyl acetate
- Silica gel

Procedure:

- A solution of sodium nitrite (2.8 g, 41 mmol) in 5 ml of water is prepared.
- In a separate flask, an ice-cooled mixture of 6-amino-m-cresol (5.0 g, 41 mmol) and 48% hydrobromic acid (17 ml, 100 mmol) is prepared. The temperature of this mixture is maintained below 10°C by the addition of ice chips.
- The sodium nitrite solution is added rapidly with stirring to the cooled 6-amino-m-cresol and hydrobromic acid mixture to form the diazonium salt.
- The resulting diazonium salt solution is then added in portions over a period of 30 minutes to a boiling mixture of copper(I) bromide (6.4 g, 22 mmol) and 48% hydrobromic acid (5 ml).
- The reaction mixture is refluxed for an additional 30 minutes.
- After cooling, the mixture is extracted with ether (2 x 100 ml).
- The combined organic extracts are washed with water and dried over magnesium sulfate.
- The solvent is evaporated to yield the crude product.
- The residue is purified by chromatography on silica gel using a 98:2 mixture of hexanes and ethyl acetate as the eluent to afford **2-Bromo-5-methylphenol**.[\[3\]](#)

Synthesis Workflow

The synthesis of **2-Bromo-5-methylphenol** from 6-amino-m-cresol can be visualized as a multi-step process.



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Synthesis of **2-Bromo-5-methylphenol**.

Discussion on Thermochemical Data

As previously mentioned, specific experimental thermochemical data for **2-Bromo-5-methylphenol**, such as its standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and heat capacity (C_p), are not available in the reviewed literature. However, general trends for similar substituted phenols can provide some insight.

The thermochemical properties of substituted phenols are influenced by the nature and position of the substituents on the aromatic ring. For instance, the presence of a bromine atom, an electron-withdrawing group, is expected to influence the O-H bond dissociation enthalpy and the overall stability of the molecule. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to predict these thermochemical properties.[4] Such studies on other brominated phenols have been conducted and could serve as a methodological basis for future computational work on **2-Bromo-5-methylphenol**. [5]

Experimental determination of these values would likely involve techniques such as combustion calorimetry to determine the enthalpy of combustion, from which the enthalpy of formation could be calculated. Adiabatic calorimetry could be used to measure the heat capacity over a range of temperatures.

Conclusion

This guide provides a consolidated overview of the currently available data for **2-Bromo-5-methylphenol**. While a comprehensive set of experimental thermochemical data is lacking, the provided physical properties and detailed synthesis protocol offer valuable information for researchers. Future work should focus on the experimental determination or high-level

computational prediction of the key thermochemical parameters to provide a more complete understanding of this compound's energetic properties.

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